molecular formula C19H19N3O2 B11487650 N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-phenoxyacetamide

N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-phenoxyacetamide

Cat. No.: B11487650
M. Wt: 321.4 g/mol
InChI Key: KXTFCWQNSBMHBG-UHFFFAOYSA-N
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Description

N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-phenoxyacetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Acylation: The benzylated pyrazole is then reacted with phenoxyacetyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-pyrazol-3-yl)-2-phenoxyacetamide
  • N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-phenylacetamide

Uniqueness

N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-phenoxyacetamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the phenoxyacetamide group. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(1-benzyl-5-methylpyrazol-3-yl)-2-phenoxyacetamide

InChI

InChI=1S/C19H19N3O2/c1-15-12-18(21-22(15)13-16-8-4-2-5-9-16)20-19(23)14-24-17-10-6-3-7-11-17/h2-12H,13-14H2,1H3,(H,20,21,23)

InChI Key

KXTFCWQNSBMHBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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